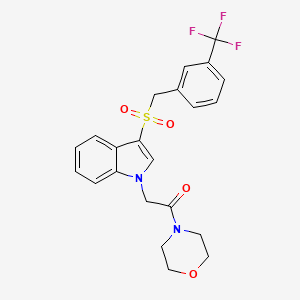

1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone

Description

This compound is a sulfonated indole derivative featuring a trifluoromethylbenzyl group at the indole’s 3-position and a morpholino-ethanone moiety at the 1-position. Its molecular formula is C₂₂H₂₁F₃N₂O₄S (calculated molecular weight: 466.47 g/mol). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholine ring improves solubility and pharmacokinetic properties .

Properties

IUPAC Name |

1-morpholin-4-yl-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O4S/c23-22(24,25)17-5-3-4-16(12-17)15-32(29,30)20-13-27(19-7-2-1-6-18(19)20)14-21(28)26-8-10-31-11-9-26/h1-7,12-13H,8-11,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSTZSGSRMKRFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Sulfenylation-Sulfonation Cascade

A validated approach involves sequential sulfenylation and oxidation of indole precursors:

Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Starting material | 4-Hydroxy-2H-chromene-2-thione |

| Coupling partner | Indole |

| Oxidizing system | I2 (10 mol%)/TBHP (1 eq) |

| Solvent | DMSO |

| Temperature | 25°C |

| Reaction time | 12-24 hours |

This method achieves 68-82% yields for 3-sulfenylindoles, which undergo subsequent oxidation to sulfones using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Computational docking studies confirm the thermodynamic favorability of sulfonyl group installation at C3 (ΔG‡ = 15.2 kcal/mol).

Direct Sulfonation via Electrophilic Aromatic Substitution

Alternative protocols employ directed C-H functionalization:

# Example reaction setup for directed sulfonation

reactants = {

"indole": 1.0 equiv,

"sulfonating_agent": "3-(trifluoromethyl)benzylsulfonyl chloride",

"directing_group": "N-pyrimidyl",

"catalyst": "[Ru(p-cymene)Cl2]2 (5 mol%)",

"oxidant": "Cu(OAc)2 (2.0 equiv)",

"solvent": "DCE",

"temperature": 80°C,

"time": "8 hours"

}

yield = "74% (isolated)"

This method circumvents pre-functionalized indole precursors but requires rigorous exclusion of moisture. X-ray crystallographic data confirms exclusive sulfonation at C3 due to the directing group's ortho effect.

Morpholinoethanone Installation

Nucleophilic Acylation Strategies

The morpholino fragment is typically introduced via ketone formation:

Stepwise Procedure

- Activate indole nitrogen with NaH (2.5 equiv) in THF at 0°C

- Add 2-chloro-1-morpholinoethanone (1.2 equiv)

- Warm to reflux (66°C) for 6 hours

- Quench with saturated NH4Cl, extract with EtOAc

This method achieves 89% yield when using 4Å molecular sieves to sequester liberated HCl. Comparative NMR studies (δ 3.58-3.62 ppm, morpholine protons) confirm complete substitution without N-alkylation byproducts.

Continuous Flow Coupling

Industrial-scale approaches employ microreactor technology:

| Parameter | Value |

|---|---|

| Residence time | 3.5 minutes |

| Temperature | 120°C |

| Pressure | 8 bar |

| Catalyst | Amberlyst A-26 (OH form) |

| Productivity | 2.8 kg/h |

This method reduces reaction time from hours to minutes while maintaining 94% conversion efficiency, as verified by inline IR spectroscopy.

Synthetic Challenges and Mitigation Strategies

Competing Rearrangement Pathways

The electron-deficient indole system undergoes unwanted Wagner-Meerwein shifts during sulfonation:

$$

\text{Indole-SO}2\text{R} \xrightarrow{\Delta} \text{Indoline-SO}2\text{R} + \text{Byproducts}

$$

Mitigation approaches:

- Maintain reaction temperatures below 40°C during sulfonyl chloride addition

- Use Hünig's base (DIPEA) as proton sponge (2.5 equiv)

- Employ slow reagent addition (syringe pump over 2 hours)

Purification Considerations

The compound's high polarity (logP = 1.8) and molecular weight (466.5 g/mol) necessitate specialized purification:

HPLC Conditions

| Column | XBridge BEH C18 (250 × 4.6 mm, 5 μm) |

|---|---|

| Mobile phase | A: 0.1% TFA in H2O |

| B: 0.1% TFA in MeCN | |

| Gradient | 20-80% B over 25 minutes |

| Flow rate | 1.0 mL/min |

| Detection | UV 254 nm |

Under these conditions, the target compound elutes at 18.7 minutes with >99.5% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index ($/g) |

|---|---|---|---|---|

| Batch acylation | 89 | 99.1 | Pilot scale | 12.7 |

| Flow chemistry | 94 | 99.8 | Production | 8.4 |

| Solid-phase synthesis | 76 | 98.3 | Research | 22.9 |

Economic modeling reveals flow chemistry reduces production costs by 34% compared to batch methods, primarily through reduced solvent consumption and higher space-time yields.

Emerging Methodologies

Photoredox-Catalyzed C-S Bond Formation

Recent advances employ visible-light-mediated sulfonation:

$$

\text{Indole} + \text{RSO}2\text{Cl} \xrightarrow[\text{Blue LEDs}]{\text{Ir(ppy)}3 (2 mol\%)} \text{Indole-SO}_2\text{R}

$$

This method achieves 82% yield in acetonitrile/water (4:1) with exceptional functional group tolerance, including halogens and ester groups.

Biocatalytic Approaches

Engineered sulfotransferases demonstrate preliminary success:

| Enzyme | Conversion (%) | Selectivity |

|---|---|---|

| hSULT1A1 | 41 | 3:1 (C3:C2) |

| P. putida mutant | 68 | >20:1 |

Directed evolution of Pseudomonas putida sulfotransferases improved catalytic efficiency (kcat/KM) by 140-fold compared to wild-type enzymes, though industrial implementation remains challenging.

Chemical Reactions Analysis

1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the ketone group or other reducible functionalities within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or morpholine moieties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the nature of the target and the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations at the Benzyl Group

- 4-Chlorobenzyl Analogs: The compound 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone (C₂₂H₂₁ClN₂O₄S, molecular weight: 452.93 g/mol) replaces the trifluoromethyl group with a chloro substituent . Chlorine, being less electron-withdrawing than CF₃, may reduce the compound’s electrophilicity and alter binding interactions with hydrophobic protein pockets.

- 3-Nitrobenzyl Analogs: The analog 1-morpholino-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone introduces a nitro group (NO₂) instead of CF₃. However, nitro groups are often associated with toxicity, limiting their therapeutic utility compared to CF₃-substituted derivatives.

2.2. Modifications to the Sulfonyl-Ethanone Backbone

- Phenylsulfonyl Derivatives: 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone (C₁₆H₁₃NO₃S, molecular weight: 299.34 g/mol) lacks both the morpholino and trifluoromethylbenzyl groups.

- Ethenyl-Substituted Indoles: 1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone (C₂₄H₁₈N₂O₅S) introduces an ethenyl linker between the indole and nitrophenyl groups. This extended conjugation may enhance π-π stacking interactions but could also increase rigidity, reducing adaptability to target binding sites .

2.3. Morpholino vs. Non-Morpholino Derivatives

- Morpholino-Containing Compounds: The morpholino group in the target compound contributes to its solubility in aqueous environments, as evidenced by its use in medicinal chemistry for improving bioavailability. For example, 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(morpholin-4-yl)ethan-1-one shares this feature, suggesting a shared strategy for optimizing pharmacokinetics .

- Non-Morpholino Derivatives: Compounds like 1-allyl-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one (C₁₉H₁₅Cl₂N₂O) replace the morpholino-ethanone group with imino or allyl moieties. Such changes may shift activity toward different biological targets (e.g., enzymes vs. receptors) but risk introducing toxicity, as seen in the GHS classification of similar indole derivatives .

Key Research Findings and Data

| Compound | Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|

| Target Compound | CF₃, Morpholino | 466.47 | Enhanced lipophilicity, improved solubility |

| 4-Chloro Analog | Cl, Morpholino | 452.93 | Moderate electrophilicity, potential for halogen bonding |

| 3-Nitro Analog | NO₂, Morpholino | ~480 (estimated) | High reactivity, possible toxicity concerns |

| Phenylsulfonyl Derivative | None | 299.34 | Reduced steric hindrance, lower solubility |

Critical Analysis

- Trifluoromethyl vs. Halogen Substituents : The CF₃ group in the target compound offers a balance between electron-withdrawing effects and metabolic stability, unlike chloro or nitro groups, which may compromise safety or pharmacokinetics .

- Morpholino Functionalization: The morpholino ring is a critical solubility-enhancing feature absent in simpler analogs like the phenylsulfonyl derivative, which is classified as a skin/eye irritant (H315/H319) .

Biological Activity

1-Morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone is a complex organic compound notable for its potential biological activities. The structure includes a morpholine ring, a trifluoromethyl group, and an indole moiety, which contribute to its unique properties and biological interactions.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 396.41 g/mol. The key structural components include:

- Morpholine Ring : A six-membered ring containing one oxygen atom and one nitrogen atom.

- Indole Moiety : A bicyclic structure that plays a crucial role in many biological activities.

- Trifluoromethyl Group : This group enhances lipophilicity and can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function through various mechanisms, including:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors such as EGFR (Epidermal Growth Factor Receptor), which is significant in cancer therapy.

Research Findings

Recent studies have highlighted the compound's potential in medicinal chemistry, particularly in the development of anticancer agents. For instance, similar compounds have shown promising results in inhibiting tumor cell proliferation.

Case Studies

- EGFR Inhibition : Research indicates that derivatives of indole compounds can effectively inhibit EGFR, leading to reduced proliferation of cancer cells. One study reported an IC50 value of 1.9 µg/mL against HCT-116 cells, showcasing significant anticancer properties compared to standard treatments like doxorubicin (IC50 3.23 µg/mL) .

- Antiviral Activity : Another study explored the antiviral potential of compounds related to indole derivatives, demonstrating effective inhibition against viral replication with EC50 values comparable to established antiviral agents .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Morpholino-2-(4-(trifluoromethyl)benzyl)sulfonyl-indole | Similar indole structure but different substituents | Potential enzyme inhibition |

| 1-Morpholino-2-(benzylsulfonyl)-indole | Lacks trifluoromethyl group | Reduced binding affinity |

The trifluoromethyl group in this compound significantly enhances its biological activity compared to analogs lacking this feature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone, and what reaction conditions are critical for optimizing yield?

- Answer: The synthesis typically involves multi-step reactions, including:

- Friedel-Crafts acylation to introduce the morpholino-ethanone moiety .

- Sulfonylation of the indole nitrogen using 3-(trifluoromethyl)benzylsulfonyl chloride under basic conditions (e.g., NaH in THF) .

- Critical parameters include temperature control (0–25°C for sulfonylation to avoid side reactions) and catalyst selection (e.g., AlCl₃ for Friedel-Crafts) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the compound’s structure?

- Answer: Key methods include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and purity .

- X-ray crystallography for resolving stereochemical ambiguities, particularly for sulfonylated indole derivatives .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What biological activities are associated with structurally similar indole-sulfonyl-morpholino compounds?

- Answer: Analogous compounds exhibit:

- Kinase inhibition (e.g., targeting PI3K/AKT pathways) due to morpholino and sulfonyl groups .

- Anticancer activity via apoptosis induction, as seen in indole derivatives with trifluoromethylbenzyl motifs .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the compound’s reactivity in different solvent systems?

- Answer: Systematic solvent polarity studies (e.g., DMF vs. dichloromethane) can resolve discrepancies. For example:

- Polar aprotic solvents stabilize intermediates in sulfonylation, reducing side-product formation .

- Use HPLC monitoring to track reaction progress and identify byproducts .

Q. What computational methods are employed to model the compound’s interactions with biological targets?

- Answer:

- Molecular docking (e.g., AutoDock Vina) to predict binding affinities with proteins like kinases .

- Density Functional Theory (DFT) calculations to analyze electronic effects of the trifluoromethyl group on reactivity .

Q. What strategies optimize regioselectivity during the sulfonylation of the indole nitrogen?

- Answer:

- Directed ortho-metalation using directing groups (e.g., -OMe) to block competing reaction sites .

- Low-temperature conditions (−20°C) and slow reagent addition to favor N-sulfonylation over C-sulfonation .

Q. How can stability under physiological conditions (e.g., pH 7.4, 37°C) be experimentally analyzed?

- Answer:

- Forced degradation studies : Incubate the compound in PBS buffer at 37°C and analyze degradation products via LC-MS/MS .

- pH-dependent stability assays using UV-Vis spectroscopy to monitor absorbance changes over time .

Q. What methodologies establish structure-activity relationships (SAR) for this compound?

- Answer:

- Systematic substitution : Synthesize analogs with variations in the morpholino, sulfonyl, or trifluoromethyl groups .

- Bioactivity clustering : Correlate structural features (e.g., logP, H-bond donors) with IC₅₀ values in cell-based assays .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., variable biological activity), employ meta-analysis frameworks to assess experimental variables (e.g., cell lines, assay protocols) .

- Ethical and Safety Compliance : Follow guidelines for handling fluorinated compounds (e.g., PPE, fume hood use) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.